Benzyl beta-lactoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O11/c20-6-10-12(22)13(23)15(25)19(28-10)30-17-11(7-21)29-18(16(26)14(17)24)27-8-9-4-2-1-3-5-9/h1-5,10-26H,6-8H2/t10-,11-,12+,13+,14-,15-,16-,17-,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOKGHPPSFCSDC-BAGUKLQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl β-Lactoside: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of Benzyl β-D-lactoside, a key glycoside in biochemical research and a versatile building block in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's core chemical principles, its synthesis, and its critical applications, with a focus on the causal reasoning behind experimental methodologies.

Introduction: The Significance of Benzyl β-Lactoside

Benzyl β-D-lactoside, systematically named benzyl 4-O-β-D-galactopyranosyl-β-D-glucopyranoside, is a disaccharide derivative of lactose.[1] Its structure comprises a lactose unit linked to a benzyl group via a β-glycosidic bond. This seemingly simple modification imparts unique properties that make it a valuable tool in various scientific disciplines. The benzyl group provides a hydrophobic anchor, influencing solubility and allowing for specific chemical manipulations, while the lactose moiety serves as a substrate for β-galactosidases, enzymes of immense biological and diagnostic importance.[2][3] This guide will explore the synthesis, characterization, and key applications of Benzyl β-Lactoside, providing both foundational knowledge and practical insights for its use in the laboratory.

Chemical Structure and Physicochemical Properties

The structural integrity of Benzyl β-Lactoside is fundamental to its function. It consists of a D-galactose and a D-glucose unit linked by a β-1,4-glycosidic bond, forming the lactose core. The anomeric carbon of the glucose residue is then linked to a benzyl alcohol via a β-glycosidic linkage.

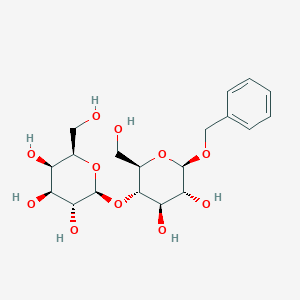

Diagram 1: Chemical Structure of Benzyl β-D-lactoside

Caption: 2D representation of Benzyl β-D-lactoside.

Table 1: Physicochemical Properties of Benzyl β-D-lactoside

| Property | Value | Source |

| CAS Number | 18404-72-3 | [1] |

| Molecular Formula | C₁₉H₂₈O₁₁ | [1] |

| Molecular Weight | 432.42 g/mol | [1] |

| IUPAC Name | (2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(phenylmethoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | [1] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 169-171 °C (decomposes) | [4] |

| Solubility | Soluble in warm methanol and water | [4] |

| Storage Temperature | 2-8°C | [5] |

Synthesis of Benzyl β-Lactoside

The synthesis of Benzyl β-Lactoside can be approached through both chemical and enzymatic routes. The choice of method depends on the desired scale, purity requirements, and available resources.

Chemical Synthesis: The Koenigs-Knorr Reaction

A classic and reliable method for forming glycosidic bonds is the Koenigs-Knorr reaction.[5] This method involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide.[5][6] For the synthesis of Benzyl β-Lactoside, per-acetylated lactosyl bromide would be reacted with benzyl alcohol. The neighboring group participation from the acetyl group at C-2 of the glucose unit ensures the formation of the desired β-glycosidic linkage with high stereoselectivity.[5] Subsequent deacetylation yields the final product.

Diagram 2: Koenigs-Knorr Synthesis Workflow

Caption: General workflow for the chemical synthesis of Benzyl β-Lactoside.

Experimental Protocol: Koenigs-Knorr Synthesis of Benzyl β-Lactoside (Illustrative)

-

Preparation of Acetobromolactose: Hepta-O-acetyl-β-D-lactose is treated with a solution of hydrogen bromide in glacial acetic acid to yield acetobromolactose. The product is isolated and dried thoroughly.

-

Glycosylation: To a solution of benzyl alcohol and silver carbonate in a dry, aprotic solvent (e.g., dichloromethane or toluene), a solution of acetobromolactose in the same solvent is added dropwise at room temperature under an inert atmosphere. The reaction is stirred until completion, monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is filtered to remove silver salts, and the filtrate is washed successively with aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

-

Deacetylation: The purified peracetylated Benzyl β-Lactoside is dissolved in dry methanol, and a catalytic amount of sodium methoxide in methanol (Zemplén conditions) is added. The reaction is stirred at room temperature until deacetylation is complete (monitored by TLC). The reaction is then neutralized with an acidic resin, filtered, and the solvent is evaporated to yield pure Benzyl β-Lactoside.

Enzymatic Synthesis

An alternative, greener approach to the synthesis of Benzyl β-Lactoside is through the transgalactosylation activity of β-galactosidase.[7] In the presence of a high concentration of lactose (the galactosyl donor) and benzyl alcohol (the acceptor), β-galactosidase can catalyze the transfer of a galactose or lactose unit to benzyl alcohol. A study on the synthesis of a similar compound, benzyl alcohol galactoside, demonstrated the feasibility of this method using E. coli β-galactosidase.[7]

Experimental Protocol: Enzymatic Synthesis of Benzyl β-Lactoside (Conceptual)

-

Reaction Setup: A buffered solution (e.g., phosphate buffer, pH 7.0-7.5) containing a high concentration of lactose (e.g., 30-40% w/v) and benzyl alcohol is prepared.

-

Enzyme Addition: A suitable amount of β-galactosidase (e.g., from Aspergillus oryzae or Escherichia coli) is added to the reaction mixture.

-

Incubation: The reaction is incubated at the optimal temperature for the enzyme (typically 37-50°C) with gentle agitation.[8] The progress of the reaction can be monitored by high-performance liquid chromatography (HPLC).

-

Termination and Purification: The reaction is terminated by heat inactivation of the enzyme. The product, Benzyl β-Lactoside, can be purified from the reaction mixture using chromatographic techniques such as gel filtration or preparative HPLC to separate it from unreacted starting materials and byproducts.

Applications in Research and Drug Development

The unique chemical structure of Benzyl β-Lactoside underpins its utility in several key areas of scientific research and pharmaceutical development.

Substrate for β-Galactosidase Assays

Benzyl β-Lactoside serves as a substrate for β-galactosidase, an enzyme widely used as a reporter gene in molecular biology.[2] Upon enzymatic hydrolysis, Benzyl β-Lactoside is cleaved into galactose, glucose, and benzyl alcohol. While not chromogenic or fluorogenic itself, the consumption of the substrate or the formation of the products can be monitored by various analytical techniques like HPLC or mass spectrometry, making it useful for kinetic studies of β-galactosidase.

Experimental Protocol: β-Galactosidase Activity Assay using Benzyl β-Lactoside (General)

-

Reagent Preparation: Prepare a stock solution of Benzyl β-Lactoside in a suitable buffer (e.g., Z-buffer: 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0). Prepare a solution of β-galactosidase of known concentration in the same buffer.

-

Assay Initiation: In a microplate or cuvette, add a defined volume of the Benzyl β-Lactoside solution. Initiate the reaction by adding a small volume of the β-galactosidase solution.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C).

-

Reaction Quenching and Analysis: At specific time points, stop the reaction by adding a quenching solution (e.g., 1 M sodium carbonate). Analyze the reaction mixture by HPLC to quantify the decrease in Benzyl β-Lactoside concentration or the increase in product concentration.

-

Data Analysis: Plot the product concentration versus time to determine the initial reaction velocity. For kinetic studies, repeat the assay with varying concentrations of Benzyl β-Lactoside to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).[9]

Diagram 3: Workflow for β-Galactosidase Kinetic Analysis

Sources

- 1. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzyl 4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside [cymitquimica.com]

- 5. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 6. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Koenigs-Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BJOC - Search Results [beilstein-journals.org]

- 9. "New Methods for Stereoselective Glycosylation in Application to Signi" by Melanie L. Shadrick [irl.umsl.edu]

Introduction: The Significance of Benzyl β-Lactoside

An In-Depth Technical Guide to the Synthesis and Purification of Benzyl β-Lactoside

This guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of benzyl β-lactoside, a key intermediate in glycochemistry and drug development. The methodologies detailed herein are grounded in established chemical principles, offering researchers a robust framework for obtaining this valuable compound with high purity and yield. We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying chemistry.

Benzyl β-lactoside, with the IUPAC name benzyl β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside, serves as a versatile building block in the synthesis of more complex oligosaccharides and glycoconjugates.[1] The benzyl group at the anomeric position provides a stable protecting group that can be selectively removed under mild hydrogenolysis conditions, leaving the rest of the molecule intact for further functionalization. This makes it an invaluable precursor for synthesizing compounds involved in biological recognition processes, such as ligands for cell-surface receptors or components of synthetic vaccines.

Part 1: The Synthetic Strategy - A Mechanistic Perspective

The synthesis of a glycoside like benzyl β-lactoside from lactose and benzyl alcohol is not a trivial esterification. It requires a carefully planned strategy involving hydroxyl group protection, activation of the anomeric center, and a stereocontrolled glycosylation reaction, followed by deprotection.

The Koenigs-Knorr Reaction: A Cornerstone of Glycosylation

The cornerstone of this synthesis is the Koenigs-Knorr glycosylation reaction, a classic and reliable method for forming glycosidic bonds.[2] This reaction involves the coupling of a glycosyl halide (the glycosyl donor) with an alcohol (the glycosyl acceptor) in the presence of a heavy metal salt promoter.[2][3]

Causality of Component Selection:

-

Glycosyl Donor: We cannot use lactose directly as its multiple hydroxyl groups would lead to a complex mixture of products. Instead, we first protect these hydroxyls, typically as acetates, and then convert the anomeric hydroxyl into a good leaving group, a bromide. This creates the glycosyl donor: acetobromolactose (hepta-O-acetyl-α-lactosyl bromide).

-

Glycosyl Acceptor: Benzyl alcohol is the chosen acceptor, which will form the O-glycosidic bond at the anomeric carbon.

-

Promoter: Silver(I) carbonate (Ag₂CO₃) or silver(I) oxide (Ag₂O) are frequently used. They serve a dual purpose: the silver ion acts as a halophile, coordinating to the anomeric bromide to facilitate its departure, while the carbonate/oxide acts as a mild, heterogeneous base to neutralize the HBr formed during the reaction.[2] More modern iterations of this reaction can be accelerated with catalytic amounts of trimethylsilyl trifluoromethanesulfonate (TMSOTf).[4][5]

Ensuring Stereoselectivity: The Role of Neighboring Group Participation

A critical challenge in glycosylation is controlling the stereochemistry at the anomeric center. For benzyl β-lactoside, a β-(1,4) linkage is required. The Koenigs-Knorr reaction, when designed correctly, provides exquisite control to achieve this outcome.

The key is the use of a "participating" protecting group at the C-2 position of the glucopyranose ring of lactose. In our case, the acetyl group (Ac) at C-2 provides anchimeric assistance.[2] As the bromide at C-1 leaves, the carbonyl oxygen of the C-2 acetyl group attacks the anomeric carbon from the backside, forming a cyclic acyloxonium ion intermediate. This intermediate shields the α-face of the molecule. Consequently, the incoming nucleophile (benzyl alcohol) can only attack from the opposite, β-face, resulting in the exclusive formation of the desired β-glycoside.[2]

Part 2: Experimental Protocol - Synthesis

This section provides a validated, step-by-step methodology for the synthesis of benzyl β-lactoside.

Overall Synthetic Workflow

The synthesis proceeds in three main stages: protection, glycosylation, and deprotection.

Step-by-Step Methodology

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Purity | Source |

| Lactose Monohydrate | 360.31 | ≥99% | Sigma-Aldrich |

| Acetic Anhydride | 102.09 | ≥99% | Sigma-Aldrich |

| Sodium Acetate (anhydrous) | 82.03 | ≥99% | Sigma-Aldrich |

| Hydrogen Bromide (33 wt% in AcOH) | 80.91 | - | Sigma-Aldrich |

| Benzyl Alcohol | 108.14 | ≥99.5% | Sigma-Aldrich |

| Silver (I) Carbonate | 275.75 | ≥99% | Sigma-Aldrich |

| Sodium Methoxide (0.5 M in MeOH) | 54.02 | - | Sigma-Aldrich |

| Dichloromethane (DCM, anhydrous) | 84.93 | ≥99.8% | Sigma-Aldrich |

| Methanol (MeOH, anhydrous) | 32.04 | ≥99.8% | Sigma-Aldrich |

Protocol 1: Synthesis of Benzyl Hepta-O-acetyl-β-lactoside

-

Peracetylation of Lactose:

-

In a fume hood, combine lactose monohydrate (1 eq.) and anhydrous sodium acetate (0.5 eq.) in a round-bottom flask.

-

Add acetic anhydride (10 eq.) and heat the mixture to 100-110 °C with stirring for 2 hours.

-

Pour the hot, dark solution slowly into a large beaker of ice-water with vigorous stirring.

-

The solid octa-O-acetyl-lactose will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven.

-

-

Formation of Hepta-O-acetyl-α-lactosyl Bromide:

-

Dissolve the dried octa-O-acetyl-lactose (1 eq.) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of hydrogen bromide (33 wt.% in acetic acid, 1.5 eq.) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC until the starting material is consumed.

-

Pour the reaction mixture into ice-water, separate the organic layer, wash with cold saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude glycosyl bromide. Note: This intermediate is moisture-sensitive and should be used immediately in the next step.

-

-

Koenigs-Knorr Glycosylation:

-

In a flask protected from light (wrapped in foil) and under an inert atmosphere (N₂ or Ar), dissolve the crude glycosyl bromide (1 eq.) in anhydrous DCM.

-

Add benzyl alcohol (1.2 eq.) and freshly dried silver carbonate (1.5 eq.).

-

Stir the heterogeneous mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 2:1 Hexane:Ethyl Acetate eluent).

-

Upon completion, dilute the mixture with DCM and filter through a pad of Celite® to remove the silver salts.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude benzyl hepta-O-acetyl-β-lactoside.[6]

-

Protocol 2: Zemplén Deacetylation to Yield Benzyl β-Lactoside

-

Dissolve the crude protected lactoside (1 eq.) in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide solution (e.g., 0.1 eq. of 0.5 M solution in methanol).

-

Stir the mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-2 hours.

-

Neutralize the reaction by adding a few drops of acetic acid or by stirring with Amberlite® IR120 (H⁺ form) resin until the pH is neutral.

-

Filter off the resin (if used) and concentrate the solution under reduced pressure. The resulting crude solid is benzyl β-lactoside, which requires purification.

Part 3: Purification and Characterization

Purification is critical to remove unreacted reagents and byproducts. The primary method for this compound is silica gel column chromatography.

Purification Protocol

-

Column Preparation: Prepare a silica gel column packed in a suitable solvent system. A gradient elution is often most effective.

-

Loading: Dissolve the crude benzyl β-lactoside in a minimal amount of the initial eluent and load it onto the column.

-

Elution: Begin elution with a non-polar solvent mixture (e.g., 100% DCM) and gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 15% methanol in DCM.

-

Fraction Collection: Collect fractions and analyze them by TLC.

-

Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield pure benzyl β-lactoside as a white solid.

Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.

| Technique | Expected Result for Benzyl β-Lactoside |

| ¹H NMR (500 MHz, D₂O) | Complex multiplet region for sugar protons (δ 3.5-4.5 ppm). Anomeric proton of the β-glucoside at ~δ 4.5 (d, J ≈ 8 Hz). Aromatic protons of the benzyl group at δ 7.3-7.5 ppm. Benzylic CH₂ protons as two doublets (AB system) around δ 4.6 and 4.8 ppm. |

| ¹³C NMR (125 MHz, D₂O) | Anomeric carbons: Glc C1 at ~102 ppm, Gal C1 at ~103 ppm. Other sugar carbons in the δ 60-80 ppm range. Aromatic carbons at δ 128-137 ppm. Benzylic CH₂ carbon at ~71 ppm. |

| Mass Spec. (ESI+) | C₁₉H₂₈O₁₁ has a molecular weight of 432.43 g/mol .[1] Expect to find [M+Na]⁺ at m/z 455.15 or [M+H]⁺ at m/z 433.17. |

| Optical Rotation | Specific rotation ([α]D) should be measured and compared to literature values (e.g., in Methanol). |

Conclusion

The synthesis of benzyl β-lactoside via the Koenigs-Knorr reaction is a robust and highly stereoselective process, predicated on the principle of neighboring group participation. The protocols outlined in this guide provide a reliable pathway from commercially available lactose to the high-purity target compound. Careful execution of the reaction steps, particularly maintaining anhydrous conditions during the glycosylation, and meticulous chromatographic purification are paramount to achieving success. The resulting product serves as a key intermediate for further exploration in the fields of glycobiology and medicinal chemistry.

References

-

Mariño, K., Baldoni, L., & Marino, C. (2006). Facile synthesis of benzyl beta-D-galactofuranoside. A convenient intermediate for the synthesis of D-galactofuranose-containing molecules. Carbohydrate Research, 341(13), 2286-9. Available at: [Link]

-

Wikipedia. Koenigs–Knorr reaction. Available at: [Link]

-

Alzoubi, T. (2024). The role of anomeric content of lactose on the chemical stability and quality of tablets. King's College London Research Portal. Available at: [Link]

-

Augé, C., David, S., & Veyrières, A. (1986). Glycosylation of lactose: synthesis of branched oligosaccharides involved in the biosynthesis of glycolipids having blood-group I activity. Carbohydrate Research, 151, 105-19. Available at: [Link]

-

Guchhait, G., & Misra, A. K. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Pure and Applied Chemistry, 91(4), 631-648. Available at: [Link]

-

Chemistry LibreTexts. (2022). Lactose. Available at: [Link]

-

ResearchGate. C‐glycosylations of galactose donor 1 b and lactose donor 1 c. Available at: [Link]

-

National Center for Biotechnology Information. (2008). Sugar Binding in Lactose Permease: Anomeric State of a Disaccharide Influences Binding Structure. PubMed Central. Available at: [Link]

-

ResearchGate. Glycosylation of acceptor 1 with glycosyl donors 5α and 6α. Available at: [Link]

-

Pozsgay, V., & Glaudemans, C. P. (2010). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. Journal of Organic Chemistry, 75(15), 5348–5351. Available at: [Link]

-

Wikipedia. Glycosyl donor. Available at: [Link]

-

ResearchGate. Enzymic Preparation of Benzyl β-D-Glucopyranoside. Available at: [Link]

-

National Center for Biotechnology Information. Benzyl beta-lactoside. PubChem Compound Database. Available at: [Link]

- Google Patents. Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose.

-

Miljković, M., & Hadzic, P. (2001). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. Molecules, 6(2), 195-202. Available at: [Link]

-

Singh, Y., & Demchenko, A. V. (2019). Koenigs-Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. Chemistry, 25(6), 1461–1465. Available at: [Link]

-

National Center for Biotechnology Information. Benzyl 2-Acetamido-6-O-benzyl-4-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-glucopyranoside. PubChem Compound Database. Available at: [Link]

-

Singh, Y., & Demchenko, A. V. (2019). Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. Chemistry (Weinheim an der Bergstrasse, Germany), 25(6), 1461–1465. Available at: [Link]

-

Werz, D. B., & Vidal, S. (2019). Approaches to stereoselective 1,1'-glycosylation. Beilstein Journal of Organic Chemistry, 15, 2913–2928. Available at: [Link]

-

Richtmyer, N. K. (1946). Benzyl heptaacetyl-beta-lactoside. Journal of the American Chemical Society, 68(6), 1136. Available at: [Link]

-

Vic, G., & Crout, D. H. G. (1995). Synthesis of allyl and benzyl β-d-glucopyranosides, and allyl β-d-galactopyranoside from d-glucose or d-galactose and the corresponding alcohol using almond β-d-glucosidase. Carbohydrate Research, 279, 315-319. Available at: [Link]

-

CD BioGlyco. 1-O-Acetyl- 2,3,4,6-tetra-O-benzyl-β-D-galactopyranose. Available at: [Link]

-

Toshima, K., & Tatsuta, K. (2011). Synthesis of Benzyl 2-Deoxy-C-Glycosides. Journal of Organic Chemistry, 76(21), 9048–9051. Available at: [Link]

-

National Center for Biotechnology Information. Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside. PubChem Compound Database. Available at: [Link]

-

Shadrick, M. L. (2023). New Methods for Stereoselective Glycosylation in Application to Significant Biomedical Targets. University of Missouri-St. Louis. Available at: [Link]

-

SpectraBase. Benzyl L-lactate - Optional[1H NMR] - Spectrum. Available at: [Link]

- Google Patents. Process for the separation of a mixture of benzyl chloride, benzyl alcohol, dibenzyl ether and aqueous hydrochloric acid.

-

YouTube. Beta lactamase purification: Analysis with SDS PAGE. Available at: [Link]

-

Panesar, P. S., et al. (2018). Purification and characterization of β-galactosidase from probiotic Pediococcus acidilactici and its use in milk lactose hydrolysis and galactooligosaccharide synthesis. International Journal of Biological Macromolecules, 106, 776-784. Available at: [Link]

-

Chen, S. X., & Zydney, A. L. (2000). Purification of beta-lactoglobulin from whey protein concentrate by pepsin treatment. Journal of Dairy Science, 83(10), 2214-2219. Available at: [Link]

Sources

- 1. This compound | C19H28O11 | CID 10906151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 3. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides | MDPI [mdpi.com]

- 4. Koenigs-Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzyl heptaacetyl-beta-lactoside - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Benzyl β-Lactoside: Synthesis, Applications, and Core Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl β-lactoside, a glycoside composed of a lactose disaccharide linked to a benzyl group, is a valuable molecule in the landscape of glycoscience and biotechnology. Its unique structure, combining the biological relevance of lactose with the chemical versatility of the benzyl protecting group, makes it a key intermediate in the synthesis of complex carbohydrates and a useful tool for enzymatic studies. This technical guide provides a comprehensive overview of Benzyl β-lactoside, detailing its chemical identity, synthesis, key applications, and physicochemical properties to support its use in research and development.

Core Chemical Identity

A clear understanding of the fundamental properties of Benzyl β-lactoside is essential for its effective application.

| Property | Value | Source(s) |

| CAS Number | 18404-72-3 | [1][2] |

| Molecular Formula | C₁₉H₂₈O₁₁ | [1] |

| Molecular Weight | 432.42 g/mol | [1][2] |

| Synonyms | Benzyl 4-O-β-D-galactopyranosyl-β-D-glucopyranoside, Benzyl β-D-Lactoside | [1] |

| IUPAC Name | (2S,3R,4S,5R,6R)-2-(((2R,3S,4R,5R,6R)-6-(benzyloxy)-4,5-dihydroxy-2-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | [1] |

Synthesis of Benzyl β-Lactoside

The synthesis of Benzyl β-lactoside can be approached through both chemical and enzymatic routes. The choice of method often depends on the desired scale, purity requirements, and available resources.

Chemical Synthesis: The Koenigs-Knorr Glycosylation

A classic and reliable method for the synthesis of glycosides like Benzyl β-lactoside is the Koenigs-Knorr reaction. This method involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt.

Reaction Principle: The key to a successful Koenigs-Knorr synthesis is the preparation of a stable glycosyl donor, typically a per-acetylated lactosyl bromide, which then reacts with benzyl alcohol. The neighboring group participation of the acetyl group at the C-2 position of the glucose moiety ensures the stereoselective formation of the β-glycosidic bond.

Experimental Protocol (Representative):

-

Preparation of Hepta-O-acetyl-α-lactosyl bromide: Lactose is first per-acetylated using acetic anhydride in the presence of a catalyst (e.g., zinc chloride). The resulting octa-O-acetyl-β-lactose is then treated with a solution of hydrogen bromide in acetic acid to yield the glycosyl bromide.

-

Glycosylation Reaction: In a moisture-free environment, the hepta-O-acetyl-α-lactosyl bromide is dissolved in a suitable solvent (e.g., dichloromethane). Benzyl alcohol is added, followed by the slow addition of a promoter such as silver carbonate. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is filtered to remove the silver salts, and the filtrate is washed with aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

-

Deacetylation: The purified Benzyl hepta-O-acetyl-β-lactoside is dissolved in dry methanol, and a catalytic amount of sodium methoxide is added (Zemplén deacetylation). The reaction is stirred at room temperature until all acetyl groups are removed. The solution is then neutralized with an acidic resin, filtered, and the solvent is evaporated to yield pure Benzyl β-lactoside.

Enzymatic Synthesis

An alternative, greener approach to the synthesis of Benzyl β-lactoside is through enzymatic catalysis. This method offers high stereo- and regioselectivity under mild reaction conditions.

Reaction Principle: A β-galactosidase enzyme is used to catalyze the transfer of a galactose-glucose disaccharide from a donor substrate (lactose) to benzyl alcohol, which acts as the acceptor. This transglycosylation reaction competes with the hydrolysis of lactose.

Experimental Protocol (Representative):

-

Reaction Setup: A buffered aqueous solution (e.g., phosphate buffer, pH 7.0) is prepared containing a high concentration of lactose and benzyl alcohol.

-

Enzymatic Reaction: A suitable β-galactosidase (e.g., from Aspergillus oryzae or Escherichia coli) is added to the reaction mixture. The reaction is incubated at a controlled temperature (e.g., 37-50°C) with gentle agitation.

-

Monitoring and Termination: The progress of the reaction can be monitored by HPLC. Once the optimal yield of Benzyl β-lactoside is reached, the reaction is terminated by heat inactivation of the enzyme or by adding a denaturing agent.

-

Purification: The product is purified from the reaction mixture, which contains unreacted starting materials and byproducts, using chromatographic techniques such as size-exclusion or reversed-phase chromatography.

Applications in Research and Development

Benzyl β-lactoside serves as a versatile tool in several areas of scientific research.

Substrate for β-Galactosidase Assays

β-Galactosidase is a widely used reporter enzyme in molecular biology. Assays for its activity typically rely on chromogenic or fluorogenic substrates. While substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG) and 4-methylumbelliferyl-β-D-galactoside (MUG) are common, Benzyl β-lactoside can also serve as a substrate. The enzymatic hydrolysis of Benzyl β-lactoside by β-galactosidase yields lactose and benzyl alcohol. The progress of this reaction can be monitored by detecting the formation of benzyl alcohol using methods such as HPLC or gas chromatography. Although not a direct colorimetric assay, this can be useful for specific research applications where a natural disaccharide substrate is preferred.

Generalized Protocol for β-Galactosidase Assay:

-

Reagent Preparation:

-

Prepare a stock solution of Benzyl β-lactoside in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Prepare a solution of β-galactosidase of known concentration.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube or a well of a microplate, combine the buffer, Benzyl β-lactoside solution, and the enzyme solution.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding a quenching solution (e.g., a strong base like sodium carbonate) or by heat inactivation.

-

Analyze the reaction mixture for the presence of benzyl alcohol using an appropriate analytical technique (e.g., HPLC).

-

-

Data Analysis:

-

Quantify the amount of benzyl alcohol produced and relate it to the enzyme activity, typically expressed in units (e.g., µmol of product formed per minute).

-

Intermediate in the Synthesis of Glycoconjugates

The benzyl group in Benzyl β-lactoside serves as a temporary protecting group for the anomeric position. This allows for chemical modifications at other positions of the lactose moiety. Subsequently, the benzyl group can be selectively removed by catalytic hydrogenation without affecting other protecting groups like esters or acetals. This makes Benzyl β-lactoside a valuable building block for the synthesis of more complex oligosaccharides and glycoconjugates, which are important in studying cell-cell recognition, immune responses, and other biological processes.

Nonionic Detergent for Membrane Protein Solubilization

Some sources describe Benzyl β-lactoside as a nonionic detergent.[3] In this capacity, it can be used for the solubilization and purification of membrane-bound proteins. The amphiphilic nature of the molecule, with its hydrophilic lactose head and hydrophobic benzyl tail, allows it to interact with the hydrophobic regions of membrane proteins, thereby extracting them from the lipid bilayer.

Physicochemical Properties

A summary of the key physicochemical properties of Benzyl β-lactoside is presented below.

| Property | Value/Description | Source(s) |

| Appearance | White to off-white solid | [4] |

| Melting Point | 169-171 °C (decomposes) | [4] |

| Solubility | Soluble in warm methanol and water. | [4] |

| Storage Temperature | 2-8°C | [2] |

Spectroscopic Data (Predicted/Typical):

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the anomeric protons of the glucose and galactose units, the protons of the benzyl group (aromatic and methylene), and the various hydroxyl and methine protons of the sugar rings.

-

¹³C NMR: The carbon NMR spectrum would provide signals for all 19 carbon atoms, including the anomeric carbons, the aromatic and methylene carbons of the benzyl group, and the carbons of the sugar backbones.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Conclusion

Benzyl β-lactoside is a multifaceted molecule with significant utility in glycoscience. Its role as a synthetic intermediate for complex carbohydrates is well-established, and its potential as an enzyme substrate and a nonionic detergent highlights its versatility. This guide provides researchers and drug development professionals with the foundational knowledge required to effectively utilize Benzyl β-lactoside in their work, from its synthesis to its diverse applications. Further research into its specific interactions with biological systems will undoubtedly uncover new and exciting applications for this valuable compound.

References

-

PubChem. Benzyl beta-lactoside. National Center for Biotechnology Information. [Link].

-

PubChem. This compound. National Center for Biotechnology Information. [Link].

-

PubMed. Alpha-amylase assay with use of a benzyl derivative of p-nitrophenyl alpha-maltopentaoside, BG5P. [Link].

-

SciSpace. Synthesis of OBD-Galactopyranosyl- (1→4) -O- ß-D-xylopyranosyl. [Link].

-

The Royal Society of Chemistry. c6cy02413k1.pdf. [Link].

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CD3OD, experimental) (HMDB0003119). [Link].

-

National Institutes of Health. n-Propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-d-glucopyranoside is a good inhibitor for the β-galactosidase from E. coli. [Link].

-

JIQI-BIOTECH. Benzyl β-D-Lactoside(CAS:18404-72-3). [Link].

-

PubChem. Benzyl beta-d-glucopyranoside. National Center for Biotechnology Information. [Link].

-

National Institutes of Health. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. [Link].

- Google Patents. DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose ... .

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0003119). [Link].

-

ResearchGate. Enzymic Preparation of Benzyl β-D-Glucopyranoside. [Link].

-

ResearchGate. Figure S1. a) 1 H NMR spectrum (CDCl 3 ) and b) 13 C NMR of benzyl 2(ethylthiocarbonothioylthio)propanoate. [Link].

-

The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. [Link].

-

National Institutes of Health. From by-product to valuable components: Efficient enzymatic conversion of lactose in whey using β-galactosidase from Streptococcus thermophilus. [Link].

-

National Institutes of Health. Determination of Acid β-Galactosidase Activity: Methodology and Perspectives. [Link].

-

NIST WebBook. Benzyl alcohol, TMS derivative. [Link].

Sources

- 1. This compound | C19H28O11 | CID 10906151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzyl b-D-Lactoside | 18404-72-3 [sigmaaldrich.com]

- 3. Buy Online CAS Number 18404-72-3 - TRC - Benzyl Beta-D-Lactoside | LGC Standards [lgcstandards.com]

- 4. BENZYL 4-O-B-D-GALACTOPYRANOSYL-B-D- | 18404-72-3 [amp.chemicalbook.com]

A Technical Guide to the Aqueous Solubility and Stability of Benzyl β-Lactoside for Pharmaceutical Applications

Introduction

Benzyl β-lactoside is a glycoside composed of a lactose molecule (the glycone) linked to a benzyl group (the aglycone) via a β-glycosidic bond. As with many glycosidic compounds under investigation for therapeutic applications, a thorough understanding of its behavior in aqueous environments is fundamental to drug development.[1] The aqueous solubility and stability of an active pharmaceutical ingredient (API) are critical parameters that directly influence its formulation, bioavailability, storage conditions, and ultimately, its safety and efficacy.[1][2]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the aqueous solubility and stability of benzyl β-lactoside. We will delve into the core chemical principles governing its degradation, present detailed, field-proven experimental protocols for its characterization, and offer insights into the interpretation of the resulting data. The methodologies described herein are designed to be self-validating systems, ensuring the generation of robust and reliable data essential for regulatory submissions and advancing pharmaceutical development.[3]

Physicochemical Properties of Benzyl β-Lactoside

A foundational understanding of the molecule's properties is the first step in any formulation or stability study.

| Property | Value | Source |

| IUPAC Name | (2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | PubChem[4] |

| Molecular Formula | C₁₉H₂₈O₁₁ | PubChem[4] |

| Molecular Weight | 432.4 g/mol | PubChem[4] |

| Structure | Benzyl group (aglycone) linked to a lactose disaccharide (glycone) | |

| XLogP3 | -2.8 | PubChem[4] |

The negative XLogP3 value suggests a high degree of hydrophilicity, predicting good intrinsic aqueous solubility. However, experimental verification is paramount.

Core Concepts in the Aqueous Stability of Glycosides

The stability of benzyl β-lactoside is primarily dictated by the integrity of its O-glycosidic bond.[5] Degradation typically involves the cleavage of this bond, which liberates the constituent lactose and benzyl alcohol moieties, leading to a loss of the parent molecule's intended biological activity.[5]

The primary degradation pathway is hydrolysis, which can be catalyzed by acid or base.[5]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the glycosidic oxygen atom is protonated. This makes the anomeric carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule, leading to bond cleavage.[5] This pathway is particularly relevant for oral drug administration, where the API is exposed to the acidic environment of the stomach.[5]

-

Base-Catalyzed Hydrolysis: In alkaline conditions, hydroxide ions can directly attack the anomeric carbon, or more commonly, facilitate degradation through other mechanisms, leading to the cleavage of the glycosidic linkage.[5][6] The rate of hydrolysis is often significantly accelerated in strongly alkaline solutions.[6][7]

Other environmental factors that can induce degradation include temperature, light, and the presence of oxidizing agents.[5] Elevated temperatures provide the activation energy needed to overcome the kinetic barrier of the hydrolysis reaction, thus accelerating degradation.[5][6] Photodegradation can occur if the molecule contains chromophores—in this case, the benzyl group—that absorb light in the UV or visible spectrum.[5]

Caption: Hypothetical degradation pathway of Benzyl β-Lactoside.

Experimental Assessment of Aqueous Solubility

4.1 Rationale for Solubility Determination Aqueous solubility is a critical determinant of a drug's dissolution rate and, consequently, its absorption and bioavailability. For parenteral formulations, insufficient solubility can limit the achievable concentration in the final product. Therefore, accurately quantifying the solubility of benzyl β-lactoside in various aqueous media (e.g., water, phosphate-buffered saline) is a mandatory early-stage development activity.[8]

4.2 Protocol: Equilibrium Solubility Determination This protocol is adapted from standard phase solubility methodologies.[9] The objective is to determine the saturation concentration of benzyl β-lactoside in a specific aqueous medium at a controlled temperature.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of benzyl β-lactoside powder to a series of clear glass vials. The excess is critical to ensure that saturation is reached.

-

Solvent Addition: Add a precise volume of the desired aqueous solution (e.g., deionized water, PBS pH 7.4) to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or water bath (e.g., 25°C or 37°C). Agitate the suspensions for a defined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[9]

-

Sample Collection: After equilibration, allow the vials to stand undisturbed for the undissolved solid to settle.

-

Filtration: Carefully withdraw a clear aliquot from the supernatant using a syringe and filter it through a 0.45 μm membrane filter to remove any undissolved particles.[9] This step is crucial to avoid artificially high concentration readings.

-

Dilution: Accurately dilute the clear filtrate with the appropriate solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of dissolved benzyl β-lactoside.

Caption: Workflow for determining equilibrium aqueous solubility.

Experimental Assessment of Aqueous Stability: A Forced Degradation Approach

5.1 Rationale for Forced Degradation Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than those used for accelerated stability testing.[2][3] The primary objectives are to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability studies—a key requirement of regulatory bodies like the ICH.[1][2][3]

5.2 Prerequisite: Development of a Stability-Indicating Analytical Method Before commencing stress testing, a validated stability-indicating analytical method is required. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common technique.[10][11] The method must be able to resolve the peak of the intact benzyl β-lactoside from peaks of its potential degradation products and any other formulation components.

Key Method Parameters:

-

Column: A reversed-phase column (e.g., C18) is typically suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[10]

-

Detection: UV detection at a wavelength where the benzyl chromophore absorbs (e.g., ~254 nm).

-

Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

5.3 Protocol: Forced Degradation Studies This protocol outlines a comprehensive forced degradation study designed to probe the stability of benzyl β-lactoside under various stress conditions.[5]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of benzyl β-lactoside in a suitable solvent (e.g., water or a 50:50 acetonitrile:water mix) at a known concentration.

-

Application of Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

-

Acidic Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at a specified temperature (e.g., 60°C).[5]

-

Alkaline Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat at a specified temperature (e.g., 60°C).[5]

-

Oxidative Degradation: Add an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep at room temperature.[5]

-

Thermal Degradation: Keep a vial of the stock solution in a temperature-controlled oven (e.g., 80°C).[5]

-

Photolytic Degradation: Expose a vial of the stock solution to a controlled source of UV and visible light in a photostability chamber. A dark control sample wrapped in aluminum foil should be run in parallel.[5]

-

-

Time-Course Sampling: Withdraw aliquots from each vial at predetermined time points (e.g., 0, 8, 24, 48, 72 hours).

-

Quenching: Immediately stop the degradation reaction in the collected samples. For acidic and alkaline samples, this is achieved by neutralization with an equimolar amount of base or acid, respectively. For thermal samples, this involves rapid cooling.[5]

-

Analysis: Analyze all samples, including a non-stressed control (time zero), using the validated stability-indicating HPLC-UV method.

5.4 Data Analysis and Interpretation The results of the forced degradation study should be compiled to understand the degradation profile of the molecule.

-

Calculate Percent Degradation:

-

% Degradation = [(Initial Area - Sample Area) / Initial Area] * 100

-

-

Identify Degradation Products: Monitor for the appearance of new peaks in the chromatograms of stressed samples.

-

Establish Mass Balance: The sum of the assay of benzyl β-lactoside and the assays of all degradation products should ideally be close to 100% of the initial concentration.

The data should be summarized in a clear, tabular format.

| Stress Condition | Duration (hrs) | Temperature | % Degradation of Benzyl β-Lactoside | Observations (e.g., Major Degradant Peaks) |

| 0.1 M HCl | 24 | 60°C | [Data] | [Data] |

| 0.1 M NaOH | 24 | 60°C | [Data] | [Data] |

| 3% H₂O₂ | 24 | RT | [Data] | [Data] |

| Thermal | 24 | 80°C | [Data] | [Data] |

| Photolytic (UV/Vis) | 24 | RT | [Data] | [Data] |

Key Factors Influencing Stability and Mitigation Strategies

Based on the outcomes of the forced degradation study, a clear picture of the molecule's liabilities emerges. This knowledge is critical for guiding formulation development and defining appropriate storage and handling procedures.[1][5]

| Factor | Effect on Benzyl β-Lactoside Stability | Mitigation Strategy |

| pH | Highly susceptible to degradation in strong acidic and alkaline conditions.[5] More stable in a neutral or slightly acidic pH range. | Formulate in buffered solutions at the optimal pH of stability. Avoid exposure to pH extremes during manufacturing. |

| Temperature | Degradation rate increases significantly with higher temperatures.[5] | Store the drug substance and product at recommended cool temperatures (e.g., 2-8°C or -20°C). Minimize heat exposure during processing. |

| Oxidizing Agents | Potential for oxidative degradation of the sugar or benzyl moieties.[5] | Avoid contact with strong oxidizing agents. Consider including antioxidants in the formulation if necessary. |

| Light | The benzyl group is a chromophore, making the molecule potentially susceptible to photodegradation.[5] | Protect the drug substance and final product from light by using amber vials or opaque packaging.[5] |

| Enzymes | The β-glycosidic bond is a target for glycoside hydrolases (e.g., lactase), which would cause rapid degradation.[5] | For biological samples or formulations containing biological components, ensure enzymes are inactivated (e.g., by flash-freezing or using enzyme inhibitors).[5] |

Conclusion

A comprehensive evaluation of the aqueous solubility and stability of benzyl β-lactoside is an indispensable component of its preclinical and clinical development. The experimental frameworks provided in this guide—from equilibrium solubility determination to a systematic forced degradation study—equip researchers with the necessary tools to thoroughly characterize the molecule's behavior in an aqueous environment. The data generated from these studies are foundational for developing a robust, stable, and effective pharmaceutical product, ensuring that critical decisions regarding formulation, packaging, and storage are guided by sound scientific evidence.

References

- Benchchem.

- MedCrave online. (2016, December 14).

- ResearchGate. (2025, August 7). (PDF) Forced Degradation Study on Gliclazide and Application of Validated Stability-Indicating HPLC-UV Method in Stability Testing of Gliclazide Tablets.

- NIH.

- ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- Science and Education Publishing.

- Penerbit UTM Press. (2018, April 30). Degradation study of stevioside using RP-HPLC and ESI-MS/MS.

- NIH. (2011, November 3). Solubility Enhancement of Steviol Glycosides and Characterization of Their Inclusion Complexes with Gamma-Cyclodextrin.

- NIH. Benzyl beta-lactoside | C19H28O11 | CID 10906151 - PubChem.

- NIH.

- Benchchem.

- MDPI. (2023, June 23). Degradation of a New Herbicide Florpyrauxifen-Benzyl in Water: Kinetics, Various Influencing Factors and Its Reaction Mechanisms.

- NIH. (2023, August 31). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability.

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C19H28O11 | CID 10906151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Degradation of a New Herbicide Florpyrauxifen-Benzyl in Water: Kinetics, Various Influencing Factors and Its Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solubility Enhancement of Steviol Glycosides and Characterization of Their Inclusion Complexes with Gamma-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Unseen Workhorse: A Technical Guide to Benzyl β-Lactoside in Glycoscience Research

Foreword: Unveiling a Niche Tool in the Glycobiologist's Arsenal

In the vast and intricate world of glycoscience, the study of complex carbohydrates and their profound biological roles, researchers rely on a diverse toolkit to dissect the functions of carbohydrate-active enzymes (CAZymes). While high-profile chromogenic and fluorogenic substrates like X-gal and ONPG have become ubiquitous in molecular biology and diagnostics, a quieter, yet significant, molecule has played its part in the foundational understanding of glycoside chemistry and enzymatic activity: benzyl β-lactoside.

This technical guide provides an in-depth exploration of benzyl β-lactoside, from its historical roots in mid-20th century carbohydrate chemistry to its practical, albeit niche, applications as a research tool. We will delve into its synthesis, its interaction with β-galactosidase, and its utility as a chemical intermediate for creating more complex glycostructures. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the fundamental tools that have shaped the field of glycobiology.

I. The Genesis of a Tool: A Historical Perspective

The story of benzyl β-lactoside begins in an era of burgeoning interest in the chemical synthesis and manipulation of carbohydrates. The mid-1940s saw significant advancements in the understanding of glycosidic bonds and the use of protecting groups to selectively modify sugar molecules.

A pivotal, though understated, moment in the history of this compound is the 1946 publication by Nelson K. Richtmyer, a prominent figure in carbohydrate chemistry at the National Institutes of Health. In a brief communication in the Journal of the American Chemical Society, he reported the synthesis of benzyl heptaacetyl-β-lactoside .[1] This acetylated, or "protected," form of benzyl β-lactoside was a testament to the growing sophistication of synthetic carbohydrate chemistry. The benzyl group served as a stable protecting group for the anomeric carbon of the lactose molecule, while the acetyl groups protected the hydroxyl moieties, allowing for further chemical modifications.

While Richtmyer's initial publication did not detail an immediate application as an enzyme substrate, the synthesis of such a compound laid the groundwork for its future use. The ability to create a stable, protected form of a lactoside opened the door for its use as a building block in the synthesis of more complex oligosaccharides and as a precursor to the unprotected benzyl β-lactoside for use in enzymatic studies.

Decades later, in 1985, a research paper by Fernandez-Mayoralas, Martin-Lomas, and Villanueva described the use of both benzyl β-lactoside and its hepta-O-acetylated form in the partial benzylation to synthesize a methylated lactose derivative.[2] This work highlights a key application of benzyl β-lactoside: a chemical intermediate in the multi-step synthesis of novel carbohydrate structures for studying intestinal lactase activity.[2]

II. Physicochemical Properties and Synthesis

Benzyl β-lactoside is a disaccharide composed of galactose and glucose units linked by a β(1→4) glycosidic bond, with a benzyl group attached to the anomeric carbon of the glucose residue via a β-glycosidic linkage.

| Property | Value | Source |

| Molecular Formula | C19H28O11 | [3] |

| Molecular Weight | 432.4 g/mol | [3] |

| IUPAC Name | benzyl beta-D-galactopyranosyl-(1->4)-beta-D-glucopyranoside | [3] |

The synthesis of benzyl β-lactoside typically involves the reaction of a protected lactose derivative with benzyl alcohol. A common route would be the deacetylation of benzyl heptaacetyl-β-lactoside under basic conditions to yield the final product. The synthesis of the acetylated precursor itself can be achieved through the reaction of lactose octaacetate with benzyl alcohol in the presence of a Lewis acid catalyst.

Figure 1. Generalized synthetic pathway for benzyl β-lactoside.

III. Mechanism of Action as a β-Galactosidase Substrate

Benzyl β-lactoside serves as a substrate for β-galactosidase (EC 3.2.1.23), an enzyme that catalyzes the hydrolysis of terminal non-reducing β-D-galactose residues in β-D-galactosides.[4] The enzymatic reaction involves the cleavage of the β-glycosidic bond between the galactose and glucose moieties of the lactoside.

The reaction proceeds in two main steps, consistent with the Koshland double displacement mechanism for retaining glycosidases:

-

Glycosylation: The enzyme's nucleophilic glutamate residue attacks the anomeric carbon of the galactose, displacing the benzyl-glucose portion and forming a covalent glycosyl-enzyme intermediate.

-

Deglycosylation: A water molecule, activated by an acidic glutamate residue in the active site, attacks the anomeric carbon of the galactose in the intermediate, hydrolyzing it from the enzyme and releasing free galactose.

The products of this reaction are galactose and benzyl β-D-glucopyranoside. The latter can be further hydrolyzed by a β-glucosidase, though the primary use of benzyl β-lactoside is to assay for β-galactosidase activity.

Figure 2. Enzymatic hydrolysis of benzyl β-lactoside by β-galactosidase.

IV. Experimental Protocols and Applications

While specific, published protocols for enzymatic assays using benzyl β-lactoside are scarce, a standard protocol can be adapted from those for other colorimetric or fluorometric β-galactosidase substrates, such as o-nitrophenyl-β-D-galactopyranoside (ONPG). The key difference is the method of detection of the reaction products. Since neither galactose nor benzyl β-D-glucopyranoside are chromogenic, their production must be monitored using other techniques, such as High-Performance Liquid Chromatography (HPLC) or coupled enzymatic assays.

A. General Protocol for β-Galactosidase Activity Assay using HPLC

This protocol provides a framework for measuring β-galactosidase activity by quantifying the production of benzyl β-D-glucopyranoside.

1. Reagents and Materials:

-

β-Galactosidase enzyme solution

-

Benzyl β-lactoside stock solution (e.g., 100 mM in a suitable buffer)

-

Assay buffer (e.g., 100 mM sodium phosphate, pH 7.3, with 1 mM MgCl₂)[5]

-

Stop solution (e.g., 1 M sodium carbonate)[6]

-

HPLC system with a suitable column for carbohydrate analysis (e.g., an amino-based column)

-

Standards for benzyl β-lactoside and benzyl β-D-glucopyranoside

2. Assay Procedure:

-

Prepare a reaction mixture containing the assay buffer and benzyl β-lactoside at the desired final concentration.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).[5]

-

Initiate the reaction by adding a known amount of β-galactosidase solution.

-

At specific time points, withdraw aliquots of the reaction mixture and add them to the stop solution to terminate the reaction.

-

Centrifuge the samples to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to separate and quantify the substrate (benzyl β-lactoside) and the product (benzyl β-D-glucopyranoside).

-

Calculate the rate of product formation from a standard curve.

B. Application as a Chemical Intermediate

As demonstrated by Fernandez-Mayoralas and colleagues, benzyl β-lactoside is a valuable starting material for the synthesis of modified disaccharides.[2] The benzyl group at the anomeric position of the glucose unit provides a stable protecting group that can be removed under specific conditions (e.g., hydrogenolysis) at a later stage of the synthesis. This allows for the selective modification of other hydroxyl groups on the lactose molecule.

Figure 3. Workflow for using benzyl β-lactoside as a chemical intermediate.

V. Data Interpretation and Quantitative Analysis

The data obtained from HPLC analysis (peak area of the product) can be converted to concentration using a standard curve. The initial reaction rates at different substrate concentrations can then be plotted and fitted to the Michaelis-Menten equation to determine Km and Vmax.

For comparison, the Km of E. coli β-galactosidase for its natural substrate, lactose, is approximately 1.25 mM, while for the common chromogenic substrate ONPG, it is around 0.24 mM.[7] It is expected that the Km for benzyl β-lactoside would be in a similar millimolar range.

VI. Conclusion and Future Perspectives

Benzyl β-lactoside occupies a unique position in the history and practice of glycoscience. While it may not have the widespread recognition of other β-galactosidase substrates, its synthesis in 1946 represents a significant milestone in carbohydrate chemistry. Its primary role has been that of a versatile chemical intermediate, enabling the synthesis of complex carbohydrate structures for biological investigation.

The lack of readily available kinetic data and specific enzymatic assay protocols in the literature suggests that benzyl β-lactoside has been underutilized as a direct tool for studying enzyme activity. However, with modern analytical techniques such as HPLC and mass spectrometry, its use as a non-chromogenic substrate is entirely feasible. Future research could focus on a systematic characterization of its interaction with various β-galactosidases, providing valuable comparative data to the field.

As the quest for more specific and sensitive tools in glycobiology continues, it is important to remember the foundational molecules that paved the way. Benzyl β-lactoside, the unseen workhorse, is a prime example of a compound whose full potential as a research tool may yet to be realized.

VII. References

-

Richtmyer, N. K. (1946). Benzyl heptaacetyl-beta-lactoside. Journal of the American Chemical Society, 68(6), 1136. [Link]

-

Held, P. (n.d.). Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software. BioTek Instruments, Inc. Retrieved from [Link]

-

Fernandez-Mayoralas, A., Martin-Lomas, M., & Villanueva, D. (1985). 4-O-beta-D-Galactopyranosyl-3-O-methyl-D-glucose: A New Synthesis and Application to the Evaluation of Intestinal Lactase. Carbohydrate Research, 140(1), 81–91. [Link]

-

Juers, D. H., Matthews, B. W., & Huber, R. E. (2012). LacZ β-galactosidase: structure and function of an enzyme of historical and molecular biological importance. Protein Science, 21(12), 1792–1807. [Link]

-

Roth Lab. (2000). Beta-Galactosidase Activity Assay. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl beta-lactoside. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. goldbio.com [goldbio.com]

- 2. 4-O-beta-D-Galactopyranosyl-3-O-methyl-D-glucose: a new synthesis and application to the evaluation of intestinal lactase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C19H28O11 | CID 10906151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]

- 7. Chromogenic hydroxyanthraquinone-based enzyme substrates for the detection of microbial β-d-galactosidase, β-d-glucuronidase and β-d-ribosidase - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Pivotal Role of Benzyl β-Lactoside in Modern Carbohydrate Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Glycosidic Building Block

In the intricate landscape of carbohydrate chemistry, the strategic manipulation of protecting groups and the controlled formation of glycosidic bonds are paramount to the synthesis of complex oligosaccharides and glycoconjugates. Among the arsenal of tools available to the synthetic chemist, benzyl β-lactoside has emerged as a cornerstone building block, offering a unique combination of stability, reactivity, and versatility. This technical guide serves as an in-depth exploration of the multifaceted role of benzyl β-lactoside, providing not just a recitation of facts, but a deeper understanding of the chemical principles that govern its utility. As we navigate through its synthesis, reactivity, and applications, we will uncover the causality behind experimental choices, empowering researchers to harness the full potential of this invaluable glycosidic scaffold in the pursuit of novel therapeutics and a deeper understanding of the glycome.

The Genesis of a Workhorse: Synthesis of Benzyl β-Lactoside

The journey into the applications of benzyl β-lactoside begins with its efficient and stereocontrolled synthesis. The primary challenge lies in the selective introduction of the benzyl group at the anomeric position of lactose, a disaccharide composed of galactose and glucose subunits. A common and effective strategy involves the peracetylation of lactose to enhance its solubility in organic solvents and to protect the hydroxyl groups from undesired side reactions. This is followed by the conversion of the anomeric acetate to a more reactive species, such as a glycosyl bromide, which can then be coupled with benzyl alcohol.

Strategic Synthesis via Peracetylated Lactose

A robust method for the synthesis of benzyl β-lactoside proceeds through the intermediate, benzyl hepta-O-acetyl-β-D-lactoside[1][2]. This approach ensures high β-selectivity due to the neighboring group participation of the acetyl group at the C-2 position of the glucose residue[3].

Experimental Protocol: Synthesis of Benzyl Hepta-O-acetyl-β-D-lactoside

Materials:

-

Lactose

-

Acetic anhydride

-

Sodium acetate (anhydrous)

-

Red phosphorus

-

Bromine

-

Benzyl alcohol

-

Silver carbonate

-

Anhydrous dichloromethane (DCM)

-

Anhydrous toluene

-

Methanol

-

Sodium methoxide

Procedure:

-

Peracetylation of Lactose:

-

To a stirred suspension of lactose in acetic anhydride, add anhydrous sodium acetate.

-

Heat the mixture at 100°C for 2 hours.

-

Pour the cooled reaction mixture into ice-water and stir until the product precipitates.

-

Filter the precipitate, wash with water, and dry to yield lactose octaacetate.

-

-

Formation of Hepta-O-acetyl-α-D-lactosyl Bromide:

-

Dissolve lactose octaacetate in a minimal amount of anhydrous DCM.

-

Add red phosphorus, followed by the slow, dropwise addition of bromine at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude glycosyl bromide.

-

-

Glycosylation with Benzyl Alcohol:

-

Dissolve the crude hepta-O-acetyl-α-D-lactosyl bromide and benzyl alcohol in anhydrous toluene.

-

Add silver carbonate and stir the mixture in the dark at room temperature for 24 hours.

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

-

Purify the residue by silica gel chromatography to afford benzyl hepta-O-acetyl-β-D-lactoside[1].

-

-

Zemplén Deacetylation:

-

Dissolve the peracetylated product in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide solution and stir at room temperature until deprotection is complete (monitored by TLC).

-

Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate to yield benzyl β-lactoside.

-

The Benzyl Group: More Than Just a Protecting Group

The benzyl group at the anomeric position of benzyl β-lactoside is not merely a passive placeholder. It plays a crucial and active role in modulating the reactivity of the molecule in subsequent glycosylation reactions. This is a direct consequence of its electronic properties.

The "Arming" Effect of the Benzyl Ether

In the context of glycosylation chemistry, protecting groups are often categorized as "arming" or "disarming" based on their electronic influence on the reactivity of the glycosyl donor[4]. Benzyl ethers are considered "arming" groups because their electron-donating nature increases the reactivity of the glycosyl donor at the anomeric center, thereby facilitating glycosylation reactions[4][5]. This is in stark contrast to electron-withdrawing "disarming" groups like acyl esters[5]. The electron-donating benzyl group stabilizes the developing positive charge at the anomeric carbon during the formation of the oxocarbenium ion intermediate, a key step in the glycosylation mechanism[5].

Caption: The "arming" effect of the anomeric benzyl group in a glycosylation reaction.

Benzyl β-Lactoside as a Versatile Glycosyl Acceptor

One of the primary applications of benzyl β-lactoside is its role as a glycosyl acceptor in the synthesis of more complex oligosaccharides. The multiple free hydroxyl groups on both the glucose and galactose residues provide opportunities for regioselective glycosylation, allowing for the construction of branched and linear glycan chains.

Regioselective Glycosylation: A Gateway to Complexity

The differential reactivity of the hydroxyl groups in benzyl β-lactoside allows for regioselective protection and subsequent glycosylation. For instance, the primary hydroxyl groups at the C-6 positions of both the glucose and galactose units are generally more reactive than the secondary hydroxyls, enabling their selective functionalization[6].

Conceptual Workflow: Regioselective Glycosylation of Benzyl β-Lactoside

Caption: A generalized workflow for the synthesis of a trisaccharide using benzyl β-lactoside as a glycosyl acceptor.

A notable example is the synthesis of propyl and 2-aminoethyl α-D-galactopyranosyl-(1→3')-β-lactosides, where a benzylated allyl lactoside acceptor was used in a key galactosylation step.

Enzymatic Transformations: The Biocatalytic Dimension

Beyond the realm of traditional organic synthesis, benzyl β-lactoside also serves as a valuable substrate for enzymatic studies, particularly with β-galactosidases. These enzymes play crucial roles in various biological processes and are widely used as reporter enzymes in molecular biology[7][8].

A Substrate for Probing β-Galactosidase Activity

The enzymatic hydrolysis of benzyl β-lactoside by β-galactosidase releases benzyl alcohol and lactose, which is further hydrolyzed to glucose and galactose. While chromogenic substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG) are more commonly used for routine assays due to the production of a colored product[9][10], benzyl β-lactoside can be employed in specialized kinetic studies to understand the enzyme's substrate specificity and catalytic mechanism.

Table 1: Comparison of Kinetic Parameters for β-Galactosidase with Different Substrates

| Substrate | Km (mM) | Vmax (µmol min-1 mg-1) | Source |

| o-nitrophenyl-β-D-galactopyranoside (ONPG) | 6.644 | 147.5 | [11] |

| Lactose | 23.28 | 10.88 | [11] |

The study of such enzymatic reactions provides valuable insights into the enzyme's active site architecture and its tolerance for different aglycone moieties.

Chemoenzymatic Synthesis: The Best of Both Worlds

The synergy between chemical and enzymatic methodologies, known as chemoenzymatic synthesis, has emerged as a powerful strategy for the efficient construction of complex carbohydrates[12][13]. Benzyl β-lactoside is an excellent candidate for such approaches. A chemically synthesized benzyl β-lactoside can serve as a precursor for enzymatic glycosyl transfer reactions, where glycosyltransferases can selectively add further sugar units to the lactoside core. This strategy leverages the stereospecificity and regioselectivity of enzymes to overcome challenges in purely chemical synthesis.

Applications in Drug Discovery and Development

The oligosaccharide structures derived from benzyl β-lactoside are of significant interest in drug discovery. Complex carbohydrates play critical roles in cell-cell recognition, immune responses, and pathogenesis. The ability to synthesize these molecules allows for the development of carbohydrate-based vaccines, therapeutics that target carbohydrate-binding proteins (lectins), and tools to probe the intricate functions of glycans in biological systems.

Conclusion: A Future-Forward Perspective

Benzyl β-lactoside, with its strategic placement of a reactivity-enhancing benzyl group and a disaccharide core rich in functional handles, stands as a testament to the elegance and power of carbohydrate chemistry. Its utility extends far beyond that of a simple protected sugar, acting as a versatile platform for the construction of complex glycans through both chemical and enzymatic means. As our understanding of the glycome continues to expand, the demand for sophisticated molecular tools to unravel its complexities will undoubtedly grow. In this context, benzyl β-lactoside is poised to remain a central and indispensable player, enabling the synthesis of the next generation of glycotherapeutics and advancing our fundamental knowledge of the sweet language of life.

References

-

Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Strategy. (n.d.). PMC. Retrieved January 12, 2026, from [Link]

-

Solvent-controlled regioselective protection of allyl-4,6-benzylidene glucopyranosides. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]

-

Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software. (n.d.). Agilent. Retrieved January 12, 2026, from [Link]

-

Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. (n.d.). PMC. Retrieved January 12, 2026, from [Link]

-

Chemical Synthesis of Two Fucosylated Human Milk Oligosaccharides: 3-Fucosyllactose and Lacto-N-fucopentaose V. (2022). PMC. Retrieved January 12, 2026, from [Link]

-

Kinetic Analysis of β-Galactosidase and β-Glucuronidase Tetramerization Coupled with Protein Translation. (n.d.). PMC. Retrieved January 12, 2026, from [Link]

-

Beta-galactosidase Kinetics. (n.d.). Caltech. Retrieved January 12, 2026, from [Link]

-

Synthesis of Glycosides. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Synthesis of propyl and 2-aminoethyl glycosides of alpha-D-galactosyl-(1-->3')-beta-lactoside. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Synthesis of benzyl O-(2-O-methyl-beta-D-galactopyranosyl)-(1----3). (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Benzyl Protection. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

-

Chemoenzymatic synthesis of naturally occurring benzyl 6-O-glycosyl-beta-D-glucopyranosides. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. (2019). Carbohydrate Research. Retrieved January 12, 2026, from [Link]

-

Glycosyl Formates: Glycosylations with Neighboring-Group Participation. (n.d.). PMC. Retrieved January 12, 2026, from [Link]

-

Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

-

Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Synthesis of Benzyl 2-Deoxy-C-Glycosides. (n.d.). PMC. Retrieved January 12, 2026, from [Link]

-